1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines a bromopyridine moiety with a benzimidazole core
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-carboxylic acid and o-phenylenediamine.
Cyclization Reaction: The carboxylic acid group of 5-bromopyridine-3-carboxylic acid is activated, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an amide bond with o-phenylenediamine. This intermediate then undergoes cyclization to form the benzimidazole ring.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the cyclization process.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Oxidation and Reduction: The benzimidazole core can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield N-oxide derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique electronic properties, the compound is explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound is used as a probe in biological studies to investigate its interactions with proteins and nucleic acids, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-(5-Chloropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(5-Methylpyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one: The presence of a methyl group instead of a bromine atom can influence the compound’s electronic properties and interactions with biological targets.
1-(5-Nitropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one:
Properties
Molecular Formula |
C12H8BrN3O |
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Molecular Weight |
290.11 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H8BrN3O/c13-8-5-9(7-14-6-8)16-11-4-2-1-3-10(11)15-12(16)17/h1-7H,(H,15,17) |
InChI Key |
HUVMCAXKDXZXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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